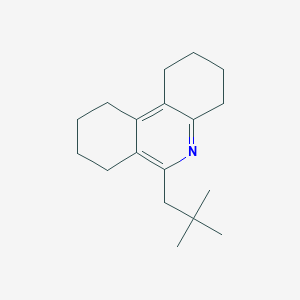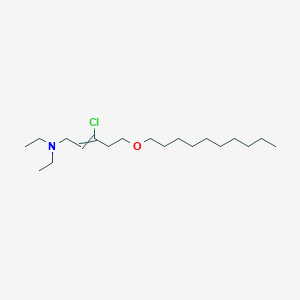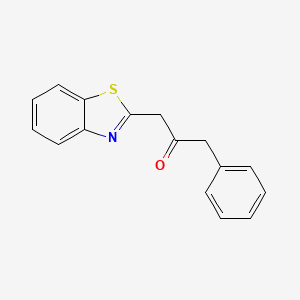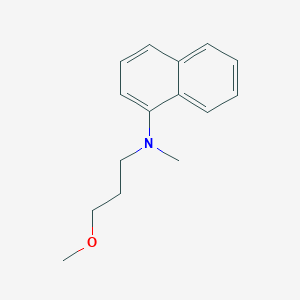
N-Phenyl-N''-(2,2,6,6-tetramethylpiperidin-4-yl)guanidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Phenyl-N’'-(2,2,6,6-tetramethylpiperidin-4-yl)guanidine is an organic compound that belongs to the class of guanidines. This compound is characterized by the presence of a phenyl group and a tetramethylpiperidinyl group attached to the guanidine moiety. It is known for its stability and unique chemical properties, making it a subject of interest in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Phenyl-N’'-(2,2,6,6-tetramethylpiperidin-4-yl)guanidine typically involves the reaction of N-phenylguanidine with 2,2,6,6-tetramethylpiperidine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
N-Phenyl-N’'-(2,2,6,6-tetramethylpiperidin-4-yl)guanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted guanidines.
Wissenschaftliche Forschungsanwendungen
N-Phenyl-N’'-(2,2,6,6-tetramethylpiperidin-4-yl)guanidine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a stabilizer in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is used in the production of polymers and other industrial materials due to its stabilizing properties.
Wirkmechanismus
The mechanism of action of N-Phenyl-N’'-(2,2,6,6-tetramethylpiperidin-4-yl)guanidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved may include signal transduction pathways, where the compound affects the transmission of signals within cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2,6,6-Tetramethylpiperidine: A related compound used as a hindered base in organic synthesis.
N,N’-Bis(2,2,6,6-tetramethyl-4-piperidyl)isophthalamide: Another compound with similar structural features and applications.
Uniqueness
N-Phenyl-N’'-(2,2,6,6-tetramethylpiperidin-4-yl)guanidine stands out due to its unique combination of a phenyl group and a tetramethylpiperidinyl group, which imparts specific chemical properties and stability. This makes it particularly useful in applications requiring high stability and reactivity.
Eigenschaften
CAS-Nummer |
62995-72-6 |
|---|---|
Molekularformel |
C16H26N4 |
Molekulargewicht |
274.40 g/mol |
IUPAC-Name |
1-phenyl-2-(2,2,6,6-tetramethylpiperidin-4-yl)guanidine |
InChI |
InChI=1S/C16H26N4/c1-15(2)10-13(11-16(3,4)20-15)19-14(17)18-12-8-6-5-7-9-12/h5-9,13,20H,10-11H2,1-4H3,(H3,17,18,19) |
InChI-Schlüssel |
DMAJZJJVLPCGDW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(CC(N1)(C)C)N=C(N)NC2=CC=CC=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 2-[(1-methyl-1H-benzimidazol-2-yl)methyl]benzoate](/img/structure/B14515662.png)

![4-[3-(Naphthalen-1-yl)-3-oxoprop-1-en-1-yl]benzonitrile](/img/structure/B14515673.png)




![N-[1-(3-Methoxynaphthalen-2-yl)ethylidene]hydroxylamine](/img/structure/B14515690.png)
![2-[(6-Bromo-2-chloropyridin-3-YL)oxy]decanoic acid](/img/structure/B14515695.png)

![{[3-(4-Iodophenoxy)prop-1-yn-1-yl]sulfanyl}acetic acid](/img/structure/B14515705.png)


